Busulfan propyl-d4 (mesylate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

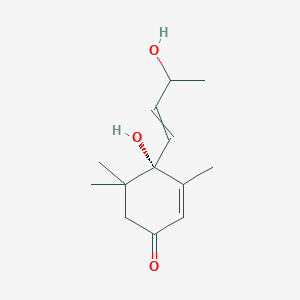

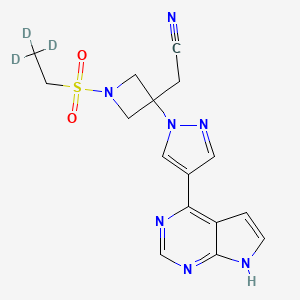

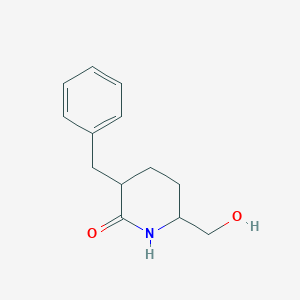

Busulfan propyl-d4 (mesylate) is a deuterated analog of busulfan, a bifunctional alkylating agent. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of busulfan, as well as to develop more effective and safer therapeutic protocols. Busulfan itself is widely used in conditioning regimens prior to hematopoietic stem cell transplantation for treating various hematologic malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of busulfan propyl-d4 (mesylate) involves the incorporation of deuterium atoms into the busulfan molecule. This can be achieved through a series of chemical reactions starting from deuterated precursors. The general synthetic route includes the following steps:

Preparation of Deuterated 1,4-Butanediol: The starting material, 1,4-butanediol, is deuterated using deuterium gas in the presence of a catalyst.

Formation of Deuterated 1,4-Butanediol Dimethanesulfonate: The deuterated 1,4-butanediol is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine to form deuterated 1,4-butanediol dimethanesulfonate.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain busulfan propyl-d4 (mesylate) in high purity

Industrial Production Methods

Industrial production of busulfan propyl-d4 (mesylate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and methanesulfonyl chloride, along with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Busulfan propyl-d4 (mesylate) undergoes various chemical reactions, including:

Alkylation: The compound can alkylate DNA and proteins, leading to cross-linking and inhibition of cellular functions.

Common Reagents and Conditions

Alkylation: Typically occurs under physiological conditions (pH 7.4, 37°C) in the presence of nucleophilic targets such as DNA.

Hydrolysis: Occurs in aqueous solutions, with the rate of hydrolysis increasing with temperature and pH.

Major Products Formed

Alkylation: Cross-linked DNA and proteins.

Hydrolysis: Methanesulfonic acid and deuterated 1,4-butanediol.

Scientific Research Applications

Busulfan propyl-d4 (mesylate) is used in various scientific research applications, including:

Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of busulfan in the body.

Pharmacodynamic Studies: To understand the effects of busulfan on cellular and molecular targets.

Drug Development: To develop new therapeutic protocols and improve existing ones for hematologic malignancies.

Toxicology Studies: To assess the safety and potential side effects of busulfan

Mechanism of Action

Busulfan propyl-d4 (mesylate) exerts its effects through alkylation of DNA. The compound reacts with the N-7 position of guanine, forming cross-links between DNA strands. This inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis. The primary molecular targets are rapidly dividing cells, such as hematopoietic stem cells .

Comparison with Similar Compounds

Similar Compounds

Busulfan: The non-deuterated analog, widely used in clinical settings.

Melphalan: Another alkylating agent used in conditioning regimens for stem cell transplantation.

Cyclophosphamide: An alkylating agent used in combination with busulfan for conditioning regimens

Uniqueness

Busulfan propyl-d4 (mesylate) is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic and pharmacodynamic properties. This makes it a valuable tool for studying the behavior of busulfan in the body and developing more effective therapeutic protocols .

Properties

Molecular Formula |

C13H28O9S3 |

|---|---|

Molecular Weight |

424.6 g/mol |

IUPAC Name |

(2,2,3,3-tetramethyl-4-methylsulfonyloxybutyl) 3-methylsulfonyloxypropane-1-sulfonate |

InChI |

InChI=1S/C13H28O9S3/c1-12(2,10-21-24(6,16)17)13(3,4)11-22-25(18,19)9-7-8-20-23(5,14)15/h7-11H2,1-6H3 |

InChI Key |

SYWFITKPZCTUNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COS(=O)(=O)C)C(C)(C)COS(=O)(=O)CCCOS(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B12429085.png)

![4-[3-(3,5-Dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol](/img/structure/B12429098.png)

![2-[1-[(1S,9R,10R,15S)-15-hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl]ethenyl]-5-methyl-2,3-dihydropyran-6-one](/img/structure/B12429108.png)

![2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B12429133.png)